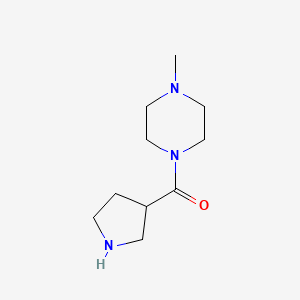

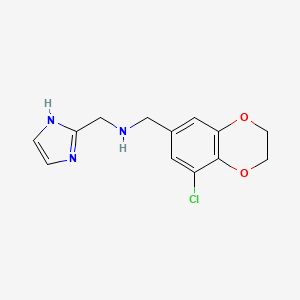

![molecular formula C14H19FN2O B7568919 N-[1-(2-fluorophenyl)ethyl]-N-methylpyrrolidine-3-carboxamide](/img/structure/B7568919.png)

N-[1-(2-fluorophenyl)ethyl]-N-methylpyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Z1078601926 is an allosteric inhibitor of the human dopamine transporter. The dopamine transporter is a member of the solute carrier 6 family, which is part of the larger family of neurotransmitter sodium symporters. The dopamine transporter functions by recycling dopamine from the synaptic cleft into presynaptic neurons, thereby reducing activity in the dopaminergic system. Dysregulation of the dopamine transporter is associated with psychiatric disorders such as depression, attention deficit hyperactivity disorder, and Parkinson’s disease. Z1078601926 has been identified as a compound that can allosterically inhibit the dopamine transporter, making it a potential therapeutic target for central nervous system diseases .

Preparation Methods

The preparation of Z1078601926 involves synthetic routes and reaction conditions that are specific to its chemical structure. The compound has a molecular weight of 250.31 and a formula of C14H19FN2O. It is typically prepared in a laboratory setting using various chemical reagents and solvents. The compound is available in different forms, including solid and liquid, and can be dissolved in solvents such as dimethyl sulfoxide. The preparation of stock solutions involves dissolving the compound in the appropriate solvent and storing it under specific conditions to maintain its stability .

Chemical Reactions Analysis

Z1078601926 undergoes various chemical reactions, including allosteric inhibition of the human dopamine transporter. The compound has been shown to have a synergistic effect when used with nomifensine, an orthosteric ligand that binds directly to the dopamine transporter. The major product formed from this reaction is the inhibition of dopamine reuptake, which can have therapeutic effects in the treatment of central nervous system diseases .

Scientific Research Applications

Z1078601926 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used as a tool to study the allosteric modulation of the dopamine transporter. In biology, it is used to investigate the role of the dopamine transporter in various physiological and pathological processes. In medicine, Z1078601926 is being explored as a potential therapeutic agent for the treatment of psychiatric disorders and central nervous system diseases. In industry, the compound is used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Z1078601926 involves its allosteric inhibition of the human dopamine transporter. The compound binds to a specific allosteric site on the dopamine transporter, which induces a conformational change in the protein. This conformational change reduces the transporter’s ability to reuptake dopamine from the synaptic cleft, thereby increasing dopamine levels in the synapse. The molecular targets of Z1078601926 include the dopamine transporter and its associated pathways .

Comparison with Similar Compounds

Z1078601926 is unique in its ability to allosterically inhibit the human dopamine transporter. Similar compounds include other allosteric inhibitors of the dopamine transporter, such as nomifensine. Z1078601926 has been shown to have a synergistic effect when used with nomifensine, making it a more effective inhibitor. Other similar compounds include inhibitors of the serotonin transporter and other monoamine transporters, which share structural similarities with the dopamine transporter .

Properties

IUPAC Name |

N-[1-(2-fluorophenyl)ethyl]-N-methylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O/c1-10(12-5-3-4-6-13(12)15)17(2)14(18)11-7-8-16-9-11/h3-6,10-11,16H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKZXMHHYTZFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N(C)C(=O)C2CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-[(4-Ethyl-1,3-thiazol-2-yl)amino]ethyl]benzonitrile](/img/structure/B7568846.png)

![(2R)-1-[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568851.png)

![(2R)-1-[(E)-3-(4-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568854.png)

![N-[(1-methylindazol-3-yl)methyl]oxan-4-amine](/img/structure/B7568865.png)

![5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7568867.png)

![Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate](/img/structure/B7568877.png)

![N-[(1-methylbenzimidazol-2-yl)methyl]-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine](/img/structure/B7568911.png)

![1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7568917.png)

![N-[3-(1H-pyrazol-5-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7568921.png)